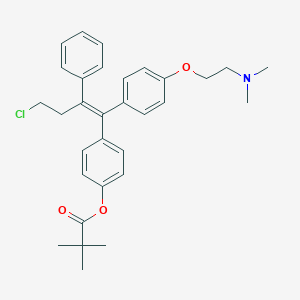

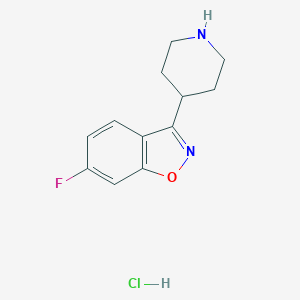

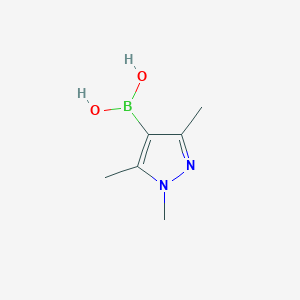

(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nucleoside derivatives involves multi-step chemical processes. A study by Kim et al. (2000) describes the synthesis of guanine and 2-aminopurine derivatives, highlighting techniques that could be applicable to synthesizing the specified compound. Their method involves several steps, including formation of cyclic ketals, desilylation, acetylation, hydrogenolysis, and bromination, leading to the purine compounds in good yields. This approach demonstrates the complexity and precision required in the synthesis of such molecules (Kim, Lee, & Kim, 2000).

Molecular Structure Analysis

The molecular structure of nucleoside derivatives is crucial for their biological activity. Li et al. (2001) reported the crystal structure of a related compound, which provided insights into the configuration of hydroxyl groups and their spatial arrangement. Such structural details are vital for understanding the interaction of nucleoside derivatives with biological targets (Li, Wang, & Chen, 2001).

Scientific Research Applications

Analytical Methodologies and Applications

Sophisticated Analytical Techniques for Anti-Diabetic Drugs

Analytical methodologies for the quantification of anti-diabetic drugs, such as Empagliflozin, have been developed, employing advanced techniques like UPLC, HPLC, and HPTLC. These methods offer high accuracy, precision, and reliability, essential for quality control of pharmaceutical products (Danao, 2021).

Chemistry and Biochemistry of Related Compounds

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

The importance of furan and thiophene rings in medicinal chemistry, particularly in purine and pyrimidine nucleobases and nucleosides, has been highlighted. These compounds are central to developing antiviral, antitumor, and antimycobacterial agents, showing the role of structural modifications in enhancing biological activity (Ostrowski, 2022).

Spin Label Amino Acid TOAC in Peptide Studies

TOAC, a spin label amino acid, has been used in peptide research to analyze backbone dynamics and secondary structure through EPR spectroscopy and other techniques. This illustrates the utility of novel amino acids in studying peptide-protein and peptide-nucleic acid interactions, potentially relevant to understanding the bioactivity of complex molecules (Schreier et al., 2012).

Biomass Conversion to Furan Derivatives

Research on converting plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), demonstrates the potential of biomass as a sustainable source for producing valuable chemicals and fuels. This area highlights the role of chemical synthesis in leveraging natural compounds for industrial applications (Chernyshev et al., 2017).

properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-ASCSKKCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NC(=N)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

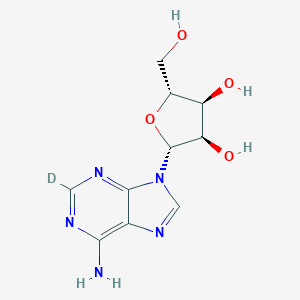

![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)

![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)